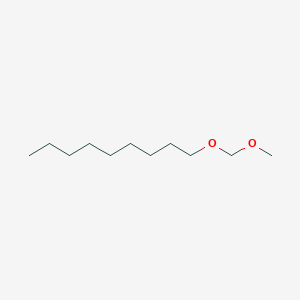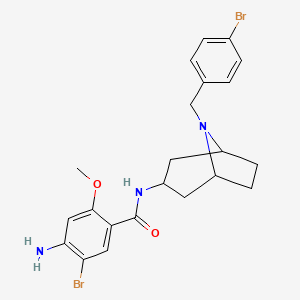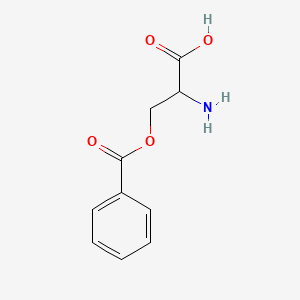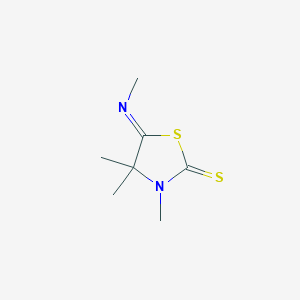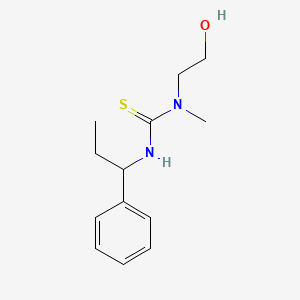![molecular formula C10H14 B14433682 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene CAS No. 76552-91-5](/img/structure/B14433682.png)
5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-methylbicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C10H14 It is also known by other names such as exo-5-vinyl-2-norbornene This compound is characterized by its unique bicyclic structure, which consists of two fused rings, and an ethenyl group attached to the second carbon of the bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as vinylacetylene. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the yield and purity of the compound. Catalysts such as aluminosilicates can be employed to facilitate the reaction and improve efficiency. The reaction conditions, including temperature and pressure, are carefully monitored to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated bicyclic compounds.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2), electrophiles
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated bicyclic compounds
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene involves its reactivity with various chemical reagents. The compound can form classical carbocations during reactions, which then undergo further transformations. The presence of the ethenyl group allows for a range of chemical modifications, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Exo-5-vinylbicyclo[2.2.1]hept-2-ene
- Endo-5-vinylbicyclo[2.2.1]hept-2-ene
- 5-Vinyl-2-norbornene
Comparison
Compared to similar compounds, 5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the ethenyl group at the second carbon position. This structural feature imparts distinct reactivity and allows for specific chemical transformations that may not be possible with other related compounds. The compound’s bicyclic structure also contributes to its stability and reactivity, making it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
76552-91-5 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
5-ethenyl-2-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-8-5-9-6-10(8)4-7(9)2/h3-4,8-10H,1,5-6H2,2H3 |
InChI-Schlüssel |
AEFNUQFNTZBXOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2CC1CC2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

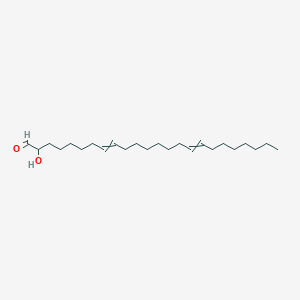
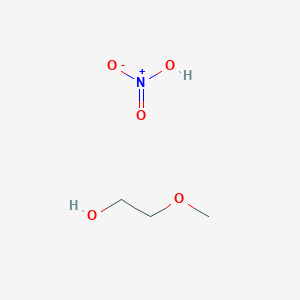
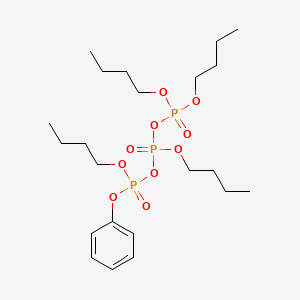
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
